Sorbitan stearate

Description

Properties

IUPAC Name |

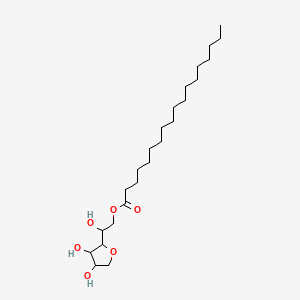

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859629 | |

| Record name | 3,6-Anhydro-1-O-octadecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sorbitan stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 96094-21-2, 76169-00-1 | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Anhydro-1-O-octadecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorbitan stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49-65 °C, 56 - 58 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |

| Record name | Sorbitan stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Sorbitan Stearate: A Technical Guide for Researchers

An in-depth guide to the synthesis of sorbitan (B8754009) stearate (B1226849) from sorbitol and stearic acid, tailored for researchers, scientists, and drug development professionals. This document outlines the primary synthesis methodologies, detailed experimental protocols, and key process parameters.

Sorbitan stearate, a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries, is synthesized through the esterification of sorbitol and stearic acid. The production process typically involves the intramolecular dehydration of sorbitol to form sorbitan, followed by its esterification with stearic acid. This guide explores the prevalent one-step and two-step synthesis routes, providing a comparative analysis of reaction conditions and catalysts.

Synthesis Methodologies: One-Step vs. Two-Step Processes

The industrial production of this compound can be broadly categorized into two approaches: a one-step process involving the direct esterification of sorbitol with stearic acid, and a two-step process where sorbitol is first dehydrated to sorbitan, which is then esterified.[1][2]

The one-step process involves reacting sorbitol and stearic acid directly in the presence of a catalyst at elevated temperatures.[1][2] While seemingly more straightforward, this method can lead to a more complex mixture of products and potentially darker coloration.[3]

The two-step process offers better control over the reaction and the final product composition.[1][4][5] The first step is the intramolecular dehydration of sorbitol to yield sorbitan, typically catalyzed by an acid.[1][5] The subsequent step is the esterification of the resulting sorbitan with stearic acid, which is commonly carried out using an alkaline catalyst.[1][5]

Comparative Analysis of Reaction Conditions

The efficiency and yield of this compound synthesis are highly dependent on the reaction parameters. The following tables summarize the key quantitative data for both the dehydration and esterification steps as described in the literature.

Table 1: Dehydration of Sorbitol to Sorbitan - Process Parameters

| Parameter | Atmospheric Pressure | Reduced Pressure | Source |

| Catalyst | Phosphoric Acid | Phosphoric Acid | [1] |

| Temperature | 180°C | 180°C | [1] |

| Optimal Residence Time | 195 minutes | 150 minutes | [1] |

| Alternative Temperature | 170°C | 120°C, 220°C | [1] |

| Note | Increasing temperature above 180°C can lead to a darker product. | At 220°C, optimal dehydration was observed in about 12 minutes. | [1] |

Table 2: Esterification of Sorbitan with Stearic Acid - Process Parameters

| Parameter | Condition | Source |

| Catalyst | Sodium Hydroxide (B78521) (Alkaline) | [1][4][5] |

| Temperature | 210°C - 250°C (preferably 220°C) | [1] |

| Pressure | Atmospheric | [1] |

| Inert Atmosphere | Nitrogen Gas Stream | [1] |

| Reaction Time | 5 hours | [1] |

| Molar Ratio (Stearic Acid:Sorbitol) | ~2.5:1 | [1] |

| Alternative Catalysts | Potassium hydroxide, sodium carbonate, potassium carbonate | [1] |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound, synthesized from multiple sources.

Step 1: Dehydration of Sorbitol to Sorbitan

Materials:

-

D-Sorbitol (powder)

-

Phosphoric acid (85%) or another suitable acid catalyst

-

Four-neck flask equipped with a thermometer, inert gas inlet, sampler, and condenser

-

Heater and magnetic stirrer

Procedure:

-

Charge the four-neck flask with 0.5 mol of D-sorbitol.

-

Heat the flask to 100°C to melt the sorbitol (approximately 6 minutes).

-

Add the acid catalyst (e.g., 0.072 ml of 85% phosphoric acid).

-

The reaction can be carried out under atmospheric or reduced pressure. For reduced pressure, a vacuum of approximately 0.05 bar is applied.[1]

-

Maintain the temperature at 180°C. The reaction time will vary depending on the pressure (195 minutes for atmospheric, 150 minutes for reduced pressure).[1]

-

Water generated during the reaction is continuously removed via the condenser.

-

The reaction progress can be monitored by measuring the refractive index or water content of the mixture.

Step 2: Esterification of Sorbitan with Stearic Acid

Materials:

-

Sorbitan (from Step 1)

-

Stearic acid

-

Sodium hydroxide solution (36N) or other alkaline catalyst

-

Nitrogen gas source

Procedure:

-

To the flask containing the sorbitan from the previous step, add stearic acid. A molar ratio of approximately 2.5 moles of stearic acid per mole of initial sorbitol is recommended.[1]

-

Add the alkaline catalyst (e.g., 0.144 cc of 36N sodium hydroxide solution).[1]

-

Introduce a steady stream of nitrogen gas into the flask to create an inert atmosphere.

-

Heat the reaction mixture to 210°C under normal pressure.

-

Maintain the reaction at this temperature for approximately 5 hours, with continuous stirring.[1]

-

The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The reaction is typically stopped when the acid value reaches a desired level (e.g., 13-15).[6]

Purification and Analysis

Following the esterification, the crude this compound may require purification to remove unreacted fatty acids, catalysts, and colored impurities.[1] Common purification methods include neutralization, bleaching with agents like hydrogen peroxide, and filtration.[6]

The final product is a complex mixture of different sorbitan esters.[1] Analysis of the product composition can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][7][8] Key quality control parameters for the final product include the hydroxyl value and saponification number.[1]

Synthesis Workflow and Logical Diagrams

The following diagrams illustrate the synthesis process and the relationship between the one-step and two-step methodologies.

Caption: Two-Step Synthesis Workflow for this compound.

Caption: Comparison of One-Step and Two-Step Synthesis Routes.

References

- 1. iiis.org [iiis.org]

- 2. researchgate.net [researchgate.net]

- 3. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. The Manufacture Method of the Stearic acid this compound - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sorbitan Stearate: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is a pivotal excipient in the pharmaceutical and cosmetic industries, valued for its emulsifying, stabilizing, and dispersing properties.[1][2] This guide provides a comprehensive technical overview of sorbitan stearate, including its chemical structure, physicochemical properties, synthesis, and detailed experimental protocols for its characterization. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Structure and Composition

This compound is not a single chemical entity but rather a complex mixture of partial esters of stearic acid with sorbitol and its anhydrides, primarily sorbitan and isosorbide.[1][3] The lipophilic stearic acid moiety is esterified with the hydrophilic sorbitan backbone. The general structure consists of a fatty acid ester attached to a tetrahydrofuran (B95107) ring with a side chain containing hydroxyl groups.[4]

Commercial this compound, often referred to by the trade name Span 60, is a mixture of different isomers and compounds, including sorbitan monostearate, sorbitan distearate, and residual starting materials.[1][5] The distribution of these components can influence the material's functional properties.

Physicochemical Properties

The functional efficacy of this compound in various applications is dictated by its physicochemical properties. Key quantitative parameters are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Cream to tan colored, hard, waxy solid | [6] |

| Molecular Formula | C24H46O6 | [7][8] |

| Molecular Weight | ~430.62 g/mol | [8][9] |

| Melting Point | 54-57 °C | [1][7][10] |

| Boiling Point | 578-579 °C | [7][10] |

| HLB Value | 4.7 | [1][5][11][12] |

Table 2: Quality Control Parameters for this compound

| Parameter | Value Range | References |

| Saponification Value | 147 - 157 mg KOH/g | [5][9] |

| Acid Value | ≤ 10 mg KOH/g | [9][10] |

| Hydroxyl Value | 235 - 260 mg KOH/g | [9] |

| Water Content | ≤ 1.5% | [7] |

Table 3: Solubility Characteristics of this compound

| Solvent | Solubility | References |

| Water | Insoluble, but dispersible | [1][7] |

| Ethanol (B145695) | Slightly soluble/Partly soluble | [1][13] |

| Mineral Oil | Soluble | [1] |

| Vegetable Oil | Soluble | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the dehydration of sorbitol to form sorbitan, followed by the esterification of sorbitan with stearic acid.[1][14]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step laboratory-scale synthesis of this compound.

Step 1: Dehydration of Sorbitol to Sorbitan

-

Apparatus: A four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an inert gas inlet, and a condenser with a water trap.

-

Procedure:

-

Charge the flask with D-sorbitol (e.g., 0.5 mol).[1]

-

Heat the flask to melt the sorbitol (approximately 100°C).[1]

-

Add an acid catalyst, such as phosphoric acid (e.g., 0.072 ml of 85% solution).[1]

-

Increase the temperature to 180°C under atmospheric pressure or apply a vacuum (e.g., 0.05 bar) to facilitate water removal.[1]

-

Maintain the reaction for approximately 150-195 minutes, monitoring the amount of water collected.[1]

-

The reaction is complete when the theoretical amount of water has been removed.

-

Step 2: Esterification of Sorbitan with Stearic Acid

-

Apparatus: The same reaction setup as in Step 1.

-

Procedure:

-

To the produced sorbitan in the flask, add stearic acid (e.g., approximately 2.5 mol per mole of initial sorbitol).[1]

-

Add an alkaline catalyst, such as sodium hydroxide (B78521) solution (e.g., 0.144 cc of 36N solution).[1]

-

Heat the mixture to 210°C under a stream of nitrogen gas.[1]

-

Maintain the reaction for approximately 5 hours.[1]

-

Monitor the reaction progress by determining the acid value of the mixture at regular intervals.

-

The reaction is considered complete when the acid value is below a specified limit (e.g., < 10 mg KOH/g).

-

Cool the mixture and purify as necessary.

-

Analytical Characterization

The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

-

Procedure:

-

Accurately weigh approximately 5 g of the this compound sample into a flask.

-

Dissolve the sample in a suitable neutralized solvent mixture (e.g., toluene (B28343) and ethanol).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the solution with a standardized solution of potassium hydroxide in ethanol (e.g., 0.1 mol/L) until a persistent pink color is observed.[2]

-

Perform a blank titration without the sample.

-

Calculate the acid value using the appropriate formula.

-

The saponification value is the mass of potassium hydroxide in milligrams that is required to saponify one gram of a chemical substance.

-

Procedure:

-

Accurately weigh about 2 g of the this compound sample into a round-bottom flask.

-

Add a known excess of alcoholic potassium hydroxide solution (e.g., 25 mL of 0.5 M).[15]

-

Attach a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[4][15]

-

Cool the solution and add phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).[15]

-

Perform a blank determination under the same conditions.[4]

-

Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.[15]

-

The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acetic acid capable of combining by acetylation with one gram of the substance.

-

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into an acetylation flask.

-

Add a precise volume of an acetylating reagent (e.g., pyridine/acetic anhydride (B1165640) solution).[16]

-

Heat the flask in a water bath for 1 hour to complete the acetylation of the hydroxyl groups.[16]

-

Cool the flask and add water to hydrolyze the excess acetic anhydride.

-

Add phenolphthalein indicator and titrate the liberated acetic acid with a standardized solution of potassium hydroxide in ethanol (e.g., 0.5 mol/L).[16]

-

Perform a blank determination.

-

Calculate the hydroxyl value considering the acid value of the sample.[16]

-

Gas Chromatography (GC)

GC can be used to determine the fatty acid composition of this compound after saponification and derivatization.

-

Sample Preparation:

-

GC Conditions (Example):

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of the different sorbitan ester components.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., isopropanol/water mixture).[11]

-

-

HPLC Conditions (Example):

Applications in Drug Development

This compound is widely used in pharmaceutical formulations as:

-

An emulsifier: for creating stable water-in-oil (w/o) emulsions in creams, lotions, and ointments.[1][11]

-

A solubilizer: to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[11]

-

A stabilizer: in suspensions and emulsions to prevent the separation of phases.[2]

-

A dispersing agent: to facilitate the uniform distribution of solid particles in a liquid medium.

Its low HLB value of 4.7 makes it particularly suitable for w/o emulsions.[1][11][12] When combined with a high HLB surfactant, such as polysorbate 60, it can be used to form stable oil-in-water (o/w) emulsions.[11]

Conclusion

This compound is a versatile and indispensable excipient in the pharmaceutical industry. A thorough understanding of its chemical structure, physicochemical properties, and appropriate analytical characterization is crucial for formulation scientists to develop robust and effective drug delivery systems. The experimental protocols provided in this guide offer a practical framework for the synthesis and quality control of this compound in a research and development setting.

References

- 1. iiis.org [iiis.org]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. Chromatographic analysis of sorbitan fatty acid esters | Semantic Scholar [semanticscholar.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. nhathuocngocanh.com [nhathuocngocanh.com]

- 8. JP4616744B2 - Method for producing sorbitan fatty acid ester - Google Patents [patents.google.com]

- 9. The Manufacture Method of the Stearic acid this compound - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 10. fao.org [fao.org]

- 11. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Sorbitan Monostearate [drugfuture.com]

- 14. academic.oup.com [academic.oup.com]

- 15. youtube.com [youtube.com]

- 16. digicollections.net [digicollections.net]

A Technical Guide to the Mechanism of Action of Sorbitan Stearate as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is a pivotal ingredient in the formulation of emulsions across the pharmaceutical, cosmetic, and food industries.[1][2][3] It is synthesized through the esterification of sorbitol, a sugar alcohol, with stearic acid, a saturated fatty acid.[4][5] This process yields a mixture of partial esters of sorbitol and its anhydrides with stearic acid.[3] Functioning primarily as a low Hydrophile-Lipophile Balance (HLB) emulsifier, sorbitan stearate excels at creating stable water-in-oil (W/O) emulsions and acts as a co-emulsifier in oil-in-water (O/W) systems.[6][7] This guide provides an in-depth exploration of the physicochemical properties and the molecular mechanism by which this compound stabilizes immiscible liquids.

Physicochemical Properties of this compound

The emulsifying capability of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As an amphiphilic molecule, it possesses distinct hydrophilic (water-loving) and lipophilic (oil-loving) regions. The sorbitan head group, derived from sorbitol, constitutes the hydrophilic moiety, while the long alkyl chain of stearic acid forms the lipophilic tail.[8] This dual nature is fundamental to its function as a surface-active agent.

Caption: Amphiphilic structure of this compound.

Quantitative data defining the properties of this compound are summarized in the table below. The low HLB value confirms its lipophilic character, favoring its solubility in the oil phase and its proficiency in forming W/O emulsions.[3][6][9][10]

| Property | Value | Reference(s) |

| INCI Name | This compound | [3] |

| Synonyms | Span 60, Sorbitan Monostearate | [3][10] |

| Chemical Formula | C₂₄H₄₆O₆ | [4][10] |

| Molecular Weight | 430.62 g/mol | [10] |

| Appearance | Creamy, waxy solid; Pale-yellow pellets | [1][3][4][10] |

| HLB Value | 4.7 | [3][6][7][9] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | [3][7][8] |

| Melting Point | 54-57 °C | [4][10] |

| Saponification Value | 147-157 | [5][9][10] |

Core Mechanism of Emulsification

Emulsions are thermodynamically unstable systems of two immiscible liquids, where one liquid is dispersed as droplets within the other.[11] Emulsifiers like this compound are essential for both the formation and long-term stability of these systems by acting at the oil-water interface.[11][12]

The mechanism involves three primary stages:

-

Migration and Adsorption: When introduced into an oil-and-water system, this compound molecules migrate to the interface between the two phases.[11] Due to their amphiphilic nature, they orient themselves with the hydrophilic sorbitan head group in the aqueous phase and the lipophilic stearic acid tail in the oil phase.[8]

-

Reduction of Interfacial Tension: The interface between two immiscible liquids, like oil and water, is characterized by high interfacial tension, which is a measure of the repulsive forces between the different molecules.[11] The adsorption of this compound at this interface disrupts the strong interactions between water molecules and between oil molecules, effectively reducing the interfacial tension.[1][8][13] This reduction lowers the energy required to create new surface area, facilitating the formation of smaller droplets during homogenization.[11]

-

Droplet Stabilization: Once droplets are formed, this compound molecules form a protective film around the dispersed phase droplets.[8] For a W/O emulsion, the bulky, oil-soluble stearic acid tails are oriented outwards into the continuous oil phase, creating a steric barrier. This physical barrier prevents the dispersed water droplets from coming into close contact and coalescing, thereby ensuring the stability of the emulsion.[12] When used with a high-HLB emulsifier like a polysorbate in an O/W emulsion, the two emulsifiers form a stable, condensed interfacial film.[5][7]

Caption: Orientation of this compound at an oil-water interface.

Experimental Protocols for Emulsifier Evaluation

The performance of this compound as an emulsifier is quantified through a series of standardized experimental protocols.

Protocol: Measurement of Interfacial Tension

This protocol determines the effectiveness of an emulsifier in reducing the tension between oil and water phases.

Methodology (Spinning Drop Tensiometer):

-

Phase Preparation: Prepare the aqueous phase (e.g., deionized water) and the oil phase containing a known concentration of this compound.

-

Apparatus Setup: Calibrate the spinning drop tensiometer at a controlled temperature (e.g., 45°C).[14]

-

Measurement: Inject a small droplet of the less dense phase (typically oil) into a capillary tube filled with the denser aqueous phase.

-

Rotation: Rotate the capillary tube at high speed (e.g., 5000 rpm).[14] The centrifugal force elongates the droplet.

-

Analysis: The instrument's software captures the droplet shape. Based on the droplet's dimensions and the rotational speed, the interfacial tension is calculated using the Vonnegut equation.

-

Data Collection: Measurements are taken until an equilibrium value is reached, typically after a set time (e.g., 2 hours).[14] This is repeated for various emulsifier concentrations to determine the Critical Micelle Concentration (CMC).

Protocol: Emulsion Formation and Particle Size Analysis

This protocol evaluates the ability of the emulsifier to facilitate the formation of small, uniform droplets.

Methodology:

-

Premixing: Prepare the oil and water phases separately. Add this compound to the oil phase and heat to melt (e.g., 80°C).[6]

-

Coarse Emulsion Formation: While mixing with a high-shear mixer, slowly add the dispersed phase to the continuous phase to form a coarse emulsion.[15][16]

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3 passes) at a set pressure to produce a fine emulsion.[15]

-

Particle Size Analysis: Immediately after homogenization, analyze the droplet size distribution using a technique like laser diffraction or dynamic light scattering. This provides the mean droplet diameter (e.g., d₃₂ or d₄₃).[14]

Protocol: Emulsion Stability Assessment

This protocol assesses the long-term physical stability of the emulsion against destabilization mechanisms like creaming, flocculation, and coalescence.

Methodology (Accelerated Aging):

-

Sample Preparation: Dispense the freshly prepared emulsion into multiple sealed containers.

-

Accelerated Stress: Subject the samples to accelerated aging conditions, such as:

-

Centrifugation: Centrifuge samples at a specific force (e.g., 1,000-10,000 rev/min) for a set time and measure any phase separation.[17]

-

Thermal Cycling: Store samples through multiple temperature cycles (e.g., 4°C to 45°C) to induce stress.

-

-

Analysis over Time: At specified time intervals (e.g., 0, 7, 14, 30 days), evaluate the samples for:

-

Visual Observation: Check for phase separation, creaming, or oiling off.[11]

-

Droplet Size Measurement: Re-measure the particle size distribution to monitor for increases, which indicate coalescence.[11]

-

Turbidity: For O/W emulsions, measure the turbidity of diluted samples over time. A stable emulsion maintains its turbidity.[11]

-

Caption: Experimental workflow for emulsifier evaluation.

Conclusion

This compound functions as a highly effective lipophilic, non-ionic emulsifier due to its distinct amphiphilic molecular structure. By adsorbing at the oil-water interface, it significantly lowers interfacial tension, which facilitates the creation of fine droplets. The subsequent formation of a protective steric barrier around these droplets physically hinders coalescence, imparting crucial long-term stability to the emulsion. Its low HLB value makes it ideal for water-in-oil systems, while its synergistic use with high-HLB surfactants allows for the formulation of stable oil-in-water emulsions. A thorough understanding of this mechanism, supported by quantitative evaluation through standardized protocols, is essential for researchers and formulation scientists in the rational design and optimization of emulsified drug delivery systems and other complex formulations.

References

- 1. farmoganic.com [farmoganic.com]

- 2. hifunwithsoap.co.za [hifunwithsoap.co.za]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. specialchem.com [specialchem.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]

- 8. Buy this compound (EVT-284304) | 1338-41-6 [evitachem.com]

- 9. ulprospector.com [ulprospector.com]

- 10. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 11. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lesielle.com [lesielle.com]

- 13. nourishusnaturals.com [nourishusnaturals.com]

- 14. Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. onepetro.org [onepetro.org]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Stearate

This guide provides a comprehensive technical overview of the Hydrophilic-Lipophilic Balance (HLB) of sorbitan (B8754009) stearate (B1226849), a critical parameter for researchers, scientists, and professionals in drug development. Understanding the HLB value is fundamental to leveraging the emulsifying and stabilizing properties of this widely used non-ionic surfactant.

Introduction to the HLB System and Sorbitan Stearate

The Hydrophilic-Lipophilic Balance (HLB) system is an empirical scale developed to quantify the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] This scale, first introduced by Griffin in 1949, provides a systematic method for selecting surfactants to create stable emulsions.[1][3] The HLB value is determined by the relative size and strength of the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the surfactant molecule.[1][4] The scale for non-ionic surfactants typically ranges from 0 to 20, where a value of 0 indicates a completely lipophilic molecule and a value of 20 signifies a completely hydrophilic molecule.[2][5]

This compound, also known as Span™ 60, is a non-ionic surfactant derived from the esterification of sorbitol (a sugar alcohol) with stearic acid, a fatty acid from vegetable sources.[6][7][8] Its amphiphilic nature makes it a highly effective emulsifier, dispersant, and stabilizer in a variety of applications, including pharmaceuticals, cosmetics, and food products.[7]

HLB Value and Physicochemical Properties of this compound

This compound is characterized by a low HLB value, which defines its strong lipophilic (oil-soluble) nature. This property dictates its primary function as a water-in-oil (W/O) emulsifier.

Table 1: Key Physicochemical Data for this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| HLB Value | 4.7 | [1][6][8][9][10][11][12][13][14][15] |

| Chemical Type | Non-ionic surfactant | [7][9][11] |

| INCI Name | This compound | [8][12] |

| Common Trade Names | Span™ 60, Crill 3, Lumisorb™ SMS KP | [1][12][14][16] |

| Saponification Value | 147 - 157 | [6][8] |

| Appearance | Cream-colored to pale-yellow pellets or granules | [7][8][9][11] |

| Solubility | Insoluble in water; soluble in oils |[9][12] |

The HLB value of 4.7 firmly places this compound in the category of W/O emulsifiers, as indicated by the general HLB application scale.[2][5]

Table 2: General Surfactant Application by HLB Value Range

| HLB Range | Primary Application | Source(s) |

|---|---|---|

| 1 - 3 | Anti-foaming agent | [2] |

| 3 - 6 | Water-in-Oil (W/O) Emulsifier | [2][5] |

| 7 - 9 | Wetting and spreading agent | [2][5] |

| 8 - 16 | Oil-in-Water (O/W) Emulsifier | [2] |

| 13 - 16 | Detergent | [2] |

| 16 - 18 | Solubilizer or hydrotrope |[2] |

Table 3: Comparative HLB Values of Common Sorbitan Esters ("Spans")

| Surfactant (Sorbitan Ester) | Common Trade Name | HLB Value | Source(s) |

|---|---|---|---|

| Sorbitan Trioleate | Span™ 85 | 1.8 | [1][14] |

| Sorbitan Tristearate | Span™ 65 | 2.1 | [14][17][18] |

| Sorbitan Oleate | Span™ 80 | 4.3 | [1][14][18] |

| This compound | Span™ 60 | 4.7 | [1][14][18] |

| Sorbitan Palmitate | Span™ 40 | 6.7 | [14][19] |

| Sorbitan Laurate | Span™ 20 | 8.6 |[14][19] |

Methodologies for HLB Determination

The HLB value of a surfactant can be determined through both theoretical calculation and experimental measurement.

Developed by William C. Griffin in 1949, this method is used for non-ionic surfactants.[1][2] For polyhydric alcohol fatty acid esters like this compound, the formula is:

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

For other non-ionic surfactants where the hydrophilic portion is primarily polyoxyethylene, the formula is simplified to:

HLB = 20 * (Mh / M) [2][5] or HLB = E / 5 [3][13][20]

Where:

-

Mh is the molecular mass of the hydrophilic portion.

-

M is the total molecular mass of the molecule.

-

E is the weight percentage of ethylene (B1197577) oxide.

In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the various chemical groups within the molecule.[1][2][5] This approach considers the relative strengths of different hydrophilic and lipophilic groups.[21]

The general formula is:

HLB = 7 + Σ(hydrophilic group values) + Σ(lipophilic group values) [21]

A more specific representation of the formula is:

HLB = 7 + m * Hh - n * Hl [5]

Where:

-

m is the number of hydrophilic groups.

-

Hh is the value assigned to the hydrophilic groups.

-

n is the number of lipophilic groups.

-

Hl is the value assigned to the lipophilic groups.

While powerful, this method's accuracy depends on the availability of established group values and can sometimes produce results that differ from experimental data.[21]

This protocol provides a practical method for determining the HLB value of an ester-based surfactant like this compound, based on the principles used in Griffin's formula.

Objective: To experimentally determine the Saponification Value (S) required for the HLB calculation.

Materials:

-

This compound sample

-

0.5N Alcoholic Potassium Hydroxide (KOH)

-

0.5N Hydrochloric Acid (HCl)

-

Phenolphthalein (B1677637) indicator

-

Reflux apparatus

-

Boiling water bath

-

Burette and titration equipment

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample.

-

Saponification: Place the sample in a flask and add 30 mL of 0.5N alcoholic potassium hydroxide.[1]

-

Refluxing: Connect the flask to the reflux condenser and heat the mixture on a boiling water bath for approximately one hour to ensure complete saponification.[1]

-

Blank Experiment: Simultaneously, prepare a blank experiment using the same procedure but without the this compound sample. This is crucial for determining the initial amount of KOH.[1]

-

Cooling: After refluxing, allow both the sample and blank reaction mixtures to cool to room temperature.[1]

-

Titration: Add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standard 0.5N hydrochloric acid until the pink color disappears.[1]

-

Calculation of Saponification Value (S): The saponification value is the number of milligrams of KOH required to saponify one gram of the substance. It is calculated based on the difference in the titration volumes between the blank and the sample.

-

HLB Calculation: Once the saponification value (S) and the acid number of stearic acid (A) are known, calculate the HLB using the formula: HLB = 20 (1 - S/A) .

Caption: Experimental workflow for HLB determination via saponification.

Logical Relationships and Applications

The chemical structure of this compound directly determines its HLB value and, consequently, its primary applications in formulation science.

Caption: Relationship between this compound's structure and its function.

-

Water-in-Oil (W/O) Emulsions: With an HLB of 4.7, this compound is an ideal choice for creating stable W/O emulsions.[6][9][11] These systems are often used for topical drug delivery, providing occlusive properties and enhancing the penetration of lipophilic active pharmaceutical ingredients (APIs).

-

Co-emulsifier for Oil-in-Water (O/W) Emulsions: While not an O/W emulsifier on its own, this compound is frequently combined with a high-HLB surfactant, such as polysorbate 60 (HLB 14.9) or polysorbate 80 (HLB 15.0).[6][11][12] By manipulating the ratio of the low-HLB and high-HLB emulsifiers, formulators can precisely target the required HLB of the oil phase to create highly stable O/W emulsions.[12][22] This blending technique allows for the creation of a wide range of lotions and creams.

-

Dispersing and Thickening Agent: this compound also functions as an effective dispersing agent and contributes to the viscosity and texture of formulations, improving their overall consistency and feel.[6][8]

Caption: Application pathways for this compound in emulsion systems.

Conclusion

The Hydrophilic-Lipophilic Balance is a cornerstone concept in formulation science. For this compound, its definitive HLB value of 4.7 establishes it as a potent lipophilic, non-ionic surfactant. This property makes it an indispensable tool for creating stable water-in-oil emulsions and, when used in combination with high-HLB surfactants, for fine-tuning oil-in-water systems. A thorough understanding of its HLB, supported by robust calculation methods and experimental verification, is essential for researchers and drug development professionals aiming to design effective and stable delivery systems.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. jrhessco.com [jrhessco.com]

- 4. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 5. Hydrophilic-lipophilic balance [chemeurope.com]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. naturalbulksupplies.com [naturalbulksupplies.com]

- 10. scribd.com [scribd.com]

- 11. lotioncrafter.com [lotioncrafter.com]

- 12. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]

- 13. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 14. pharmcal.tripod.com [pharmcal.tripod.com]

- 15. scientificspectator.com [scientificspectator.com]

- 16. HLB Calculator - Materials [hlbcalc.com]

- 17. nbinno.com [nbinno.com]

- 18. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. web.ist.utl.pt [web.ist.utl.pt]

- 21. google.com [google.com]

- 22. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

sorbitan stearate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Sorbitan (B8754009) Stearate (B1226849) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sorbitan stearate in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development who utilize this compound as an excipient, particularly as an emulsifying and solubilizing agent in formulations.

Introduction to this compound

This compound, also known as Span 60, is a nonionic surfactant derived from the esterification of sorbitol with stearic acid. It is a lipophilic (oil-loving) substance with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.7, making it an effective water-in-oil emulsifier. In combination with polysorbates, it can also be used to form stable oil-in-water emulsions. Its utility in pharmaceutical and cosmetic formulations is widespread, functioning as a stabilizer, thickener, and dispersing agent in creams, lotions, ointments, and other delivery systems. Understanding its solubility in various organic solvents is paramount for optimizing formulation development, ensuring product stability, and controlling the release of active pharmaceutical ingredients.

Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. Generally, it is insoluble in water but shows varying degrees of solubility in organic solvents. Solubility tends to increase with temperature, particularly above its melting point of 54-57°C.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | Alcohol | Not Specified | 5 |

| Isopropanol | Alcohol | Not Specified | Soluble |

| Methanol | Alcohol | Not Specified | Slightly Soluble |

| Acetone | Ketone | Not Specified | Not Available |

| Ethyl Acetate | Ester | > 50-57 | Soluble |

| Chloroform | Chlorinated Solvent | Not Specified | Soluble |

| Toluene | Aromatic Hydrocarbon | > 50-57 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Not Available |

| Mineral Oil | Hydrocarbon | Not Specified | Soluble |

| Vegetable Oil | Triglyceride | Not Specified | Soluble |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Insoluble | |

| Ethanol | Soluble (50 mg/ml) | |

| Isopropanol | Soluble | |

| Alcohol (general) | Partly to slightly soluble | |

| Mineral Oil | Soluble | |

| Vegetable Oil | Soluble | |

| Toluene | Soluble at temperatures above its melting point | |

| Ethyl Acetate | Soluble at temperatures above its melting point | |

| Chloroform | Soluble | |

| Ether | Soluble at temperatures above its melting point | |

| Carbon Tetrachloride | Soluble at temperatures above its melting point |

Experimental Protocols

The following section outlines a general methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the isothermal equilibrium method.

Materials and Equipment

-

This compound (pharmaceutical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Temperature-controlled water bath or oven

-

Centrifuge

-

Vials with screw caps

-

Syringes with appropriate filters (e.g., 0.45 µm PTFE)

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or a water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid drawing any undissolved solid.

-

Transfer the aliquot into a pre-weighed container.

-

Determine the weight of the collected aliquot.

-

Evaporate the solvent from the aliquot in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/100 mL using the following formula: S = (mass of residue / volume of aliquot) * 100

-

Visualization of Application Workflow

The primary application of this compound's solubility in organic phases is in the formation of emulsions. The following diagram illustrates a typical workflow for preparing an oil-in-water (O/W) emulsion where this compound is used as a lipophilic emulsifier.

Caption: Workflow for O/W Emulsion Preparation Using this compound.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in pharmaceutical and cosmetic formulations. While quantitative data is limited in publicly available literature, its general solubility in non-polar and semi-polar organic solvents, especially at elevated temperatures, is well-established. The provided experimental protocol offers a standardized approach to determine its solubility in specific solvent systems, enabling formulators to generate the precise data needed for their applications. The visualization of its role in emulsion preparation highlights the practical importance of its solubility characteristics in creating stable and effective drug delivery systems. Further research to populate a comprehensive quantitative solubility database would be of significant value to the scientific community.

Sorbitan Stearate: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) stearate (B1226849), a widely utilized non-ionic surfactant in the pharmaceutical, cosmetic, and food industries, has been subject to extensive toxicological evaluation to establish its safety profile. This technical guide provides a comprehensive overview of the toxicological data on sorbitan stearate, detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, subchronic, and chronic toxicity. Furthermore, this document assesses its potential for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and dermal and ocular irritation. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety of this compound in various applications. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and metabolic pathways are visualized through diagrams.

Introduction

This compound is a mixture of partial esters of sorbitol and its mono- and dianhydrides with edible commercial stearic acid.[1] It is primarily used as an emulsifier, stabilizer, and dispersing agent in a variety of products.[2][3] Its safety is of paramount importance due to its widespread use and potential for human exposure through oral, dermal, and inhalation routes. This guide synthesizes the available toxicological data to provide a thorough safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Upon oral ingestion, this compound is hydrolyzed in the gastrointestinal tract by lipases into its constituent parts: stearic acid and sorbitol (and its anhydrides, such as isosorbide).[4][5]

-

Absorption: The stearic acid moiety is readily absorbed and enters the fatty acid metabolic pool.[4][6] The sorbitan moiety is poorly absorbed.[1] Studies in rats have shown that when administered in an oil solution, approximately 90% of this compound is absorbed and hydrolyzed, whereas, in a water emulsion, this figure is around 50%.[4][5]

-

Distribution: The absorbed stearic acid is distributed and utilized in the same manner as dietary fatty acids. The sorbitan moiety, due to its poor absorption, does not significantly distribute throughout the body.[1] this compound does not accumulate to any appreciable extent in the fat stores of rats (<0.5%).[4][5]

-

Metabolism: The absorbed stearic acid undergoes beta-oxidation and is metabolized for energy or incorporated into lipids. The unabsorbed sorbitan moiety is not significantly metabolized.[6]

-

Excretion: The metabolites of stearic acid are excreted as carbon dioxide and water. The poorly absorbed sorbitan moiety is primarily excreted unchanged in the feces.[6] Any small amount of absorbed sorbitan is excreted in the urine.[1]

Toxicological Studies

Acute Toxicity

This compound exhibits a very low order of acute toxicity.

| Study Type | Species | Route | LD50/Result | Reference |

| Acute Oral | Rat | Oral | >15.9 g/kg | [7] |

| Acute Oral | Rat | Oral | 31 g/kg | [4] |

| Acute Dermal | - | Dermal | No data available | |

| Acute Inhalation | - | Inhalation | No data available |

Experimental Protocol: Acute Oral Toxicity (Limit Test)

-

Objective: To determine the acute oral toxicity of a substance.

-

Species: Typically rats (e.g., Wistar or Sprague-Dawley).

-

Administration: A single high dose (e.g., 5 g/kg body weight) is administered by oral gavage to a group of fasted animals.[8]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: If no mortality is observed, the LD50 is considered to be greater than the limit dose.[8]

Repeated Dose Toxicity

| Study Type | Species | Duration | Route | NOAEL/LOAEL | Effects Observed at Higher Doses | Reference |

| Subchronic | Rat | 90 days | Oral (diet) | - | At ≥10% in the diet: growth depression, decreased organ weights, diarrhea, hepatic and renal abnormalities. | [9] |

| Chronic | Rat | 2 years | Oral (diet) | 5% in diet (5000 mg/kg bw/day) | No adverse effects observed. | [4] |

| Chronic | Mouse | - | Oral (diet) | 2% in diet (2600 mg/kg bw/day) | At 5200 mg/kg/day: enlarged kidneys and nephrosis. | [10] |

| Chronic | Dog | 20 months | Oral (diet) | 5% in diet | No compound-related changes. | [9] |

Experimental Protocol: 2-Year Chronic Oral Toxicity Study in Rats

-

Objective: To evaluate the chronic toxicity and carcinogenic potential of a substance following long-term oral exposure.

-

Species: Rats (e.g., Fischer 344).

-

Group Size: Typically 50-60 animals per sex per group.[11]

-

Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 80, 200, 500 ppm) for 24 months.[11]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.[12]

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at interim (e.g., 12 months) and terminal time points.[11]

-

Pathology: All animals that die or are euthanized are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.[12]

Genotoxicity

This compound is generally considered not to be genotoxic.

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [4] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Ambiguous | [5] |

| In vitro Gene Mutation | Hamster embryo cells | - | Negative for transformation | [2] |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]

-

Test Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.[14]

-

Procedure: The test substance, bacterial tester strains, and (with or without) a metabolic activation system (S9 fraction from rat liver) are combined in a soft agar (B569324) and poured onto a minimal glucose agar plate.[14][15]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[13]

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[16]

-

Cell Lines: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[16]

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation, for a defined period.[7]

-

Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.[16]

-

Analysis: Cells are harvested, fixed, stained, and analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).[7]

Carcinogenicity

Long-term studies in animals have not shown any evidence of carcinogenic potential for this compound.

| Species | Duration | Route | Result | Reference |

| Rat | 2 years | Oral (diet) | No evidence of carcinogenicity | [2] |

| Mouse | - | Oral (diet) | No evidence of carcinogenicity | [2] |

| Mouse | - | Dermal | Not a skin carcinogen or tumor promoter | [17] |

Reproductive and Developmental Toxicity

This compound has not been shown to have adverse effects on reproduction or development at doses tested.

| Study Type | Species | Dosing Period | Route | NOAEL | Observations | Reference |

| Developmental | Rat (Wistar) | Gestation days 0-20 | Gavage | 1000 mg/kg bw/day (Maternal and Developmental) | No embryotoxic or teratogenic effects. | [17][18] |

| Two-Generation | Rat (Sprague-Dawley) | Males: 42 days; Females: 2 weeks prior to mating until lactation day 4 | Gavage | 1000 mg/kg bw/day | No adverse effects on fertility, reproduction, or offspring. | [17][18] |

Experimental Protocol: Developmental Toxicity Study (Gavage)

-

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Species: Typically pregnant rats or rabbits.

-

Administration: The test substance is administered daily by gavage to groups of pregnant females during the period of organogenesis.[10]

-

Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Shortly before term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]

Dermal and Ocular Irritation

This compound is generally considered to be a minimal to mild skin irritant and is not an ocular irritant.

| Test Type | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | Undiluted | Mild irritant | [17] |

| Skin Irritation | Human | Low concentrations in products | Mild irritant in 21-day cumulative irritation studies | [17] |

| Eye Irritation | Rabbit | 30% | Negative | [17] |

| Eye Irritation | Rabbit | Undiluted | Not irritating | [17] |

Experimental Protocol: Rabbit Skin Irritation Test (Draize)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Species: Albino rabbits.

-

Procedure: Approximately 0.5 g of the test substance is applied to a small area of shaved, intact skin under a gauze patch. The patch is secured with tape for a specified period (typically 4 hours).[6][17]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scoring system).[6]

Experimental Protocol: Rabbit Eye Irritation Test (Draize)

-

Objective: To assess the potential of a substance to cause eye irritation or damage.[19]

-

Species: Albino rabbits.[3]

-

Procedure: A small amount (e.g., 0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[3]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[2]

-

Scoring: Ocular lesions are scored according to a standardized system.[2]

Safety Assessment and Regulatory Status

Acceptable Daily Intake (ADI)

Regulatory bodies have established an Acceptable Daily Intake (ADI) for sorbitan esters, including this compound.

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives): Established a group ADI of 0-25 mg/kg body weight per day for sorbitan esters of lauric, oleic, palmitic, and stearic acids.[6]

-

EFSA (European Food Safety Authority): Re-evaluated sorbitan esters and derived a group ADI of 10 mg/kg bw per day, expressed as sorbitan. This is equivalent to 26 mg sorbitan monostearate/kg bw per day.[6][20]

Regulatory Status

-

FDA (U.S. Food and Drug Administration): Sorbitan monostearate is approved as a food additive for human consumption under 21 CFR 172.842.[21] It is also listed as an inactive ingredient in approved drug products.[17]

-

EFSA: Sorbitan monostearate (E 491) is an authorized food additive in the European Union.[20]

-

Cosmetic Ingredient Review (CIR): The CIR Expert Panel has concluded that this compound is safe as used in cosmetic formulations.[17][22]

Conclusion

Based on the extensive toxicological data available, this compound is considered to have a low order of toxicity. It is poorly absorbed and is hydrolyzed to its constituent fatty acid and sorbitol anhydrides, which are either metabolized through normal physiological pathways or excreted. It is not genotoxic, carcinogenic, or a reproductive or developmental toxicant at the doses tested. It is a minimal to mild skin irritant and is not an eye irritant. The established ADI values by international regulatory bodies further support its safe use in food, pharmaceuticals, and cosmetics when used within the specified limits. This comprehensive profile provides a strong foundation for the continued safe use of this compound in various applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Draize test - Wikipedia [en.wikipedia.org]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. storage1.snappages.site [storage1.snappages.site]

- 7. oecd.org [oecd.org]

- 8. fda.gov [fda.gov]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. An oral (gavage) control embryo-fetal development study in the Wistar Hannover rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. fda.gov [fda.gov]

- 17. chemview.epa.gov [chemview.epa.gov]

- 18. genedirex.com [genedirex.com]

- 19. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 21. cir-safety.org [cir-safety.org]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

An In-Depth Technical Guide to the Thermal Degradation and Stability of Sorbitan Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of sorbitan (B8754009) stearate (B1226849) (also known as Span™ 60), a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries. Understanding its behavior under thermal stress is critical for ensuring product quality, stability, and safety during manufacturing, storage, and application.

Physicochemical Properties of Sorbitan Stearate

This compound is a complex mixture of partial esters of stearic acid and sorbitol and its anhydrides (sorbitans). Its lipophilic nature makes it an effective water-in-oil emulsifier. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Sorbitan monostearate, Span 60, E491 | [1][2] |

| CAS Number | 1338-41-6 | [2] |

| Molecular Formula | C₂₄H₄₆O₆ | [2][3] |

| Molecular Weight | 430.62 g/mol | [2][3] |

| Appearance | Light cream to pale-yellow, waxy solid, flakes, or beads | [3][4] |

| Melting Point | 50 - 60 °C (literature ranges vary, e.g., 54-57 °C) | [1][4][5] |

| HLB Value | 4.7 (conducive to water-in-oil emulsions) | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil, especially at temperatures above its melting point. | [1][3][6] |

| Saponification Value | 147 - 157 mg KOH/g | [1][3] |

| Hydroxyl Value | 235 - 260 mg KOH/g | [3] |

Thermal Stability and Degradation Profile

This compound is stable under recommended storage conditions (typically below 30°C) and in the absence of incompatible materials.[1][6] However, it is a combustible solid that will degrade at elevated temperatures.[1][6] Thermal analysis provides quantitative data on its stability limits.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a single, major degradation step in an inert atmosphere. Analysis of its TGA thermogram shows that significant thermal decomposition begins at approximately 300°C and is largely complete by 450°C.[7] This indicates a relatively high thermal stability, suitable for processes like melt emulsification that occur well below this decomposition range.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. For this compound, DSC thermograms clearly show an endothermic peak corresponding to its melting transition.[8][9] The melting point is typically observed in the range of 50-60°C.[4] This thermal event is critical for applications where the material is melted during processing.

Table 2: Summary of Thermal Properties for this compound

| Parameter | Value | Method | Reference(s) |

| Melting Point | 50 - 60 °C | DSC | [4][9] |

| Onset of Thermal Decomposition | ~300 °C (in N₂ atmosphere) | TGA | [7] |

| Flash Point | 225 °C / >230 °F (Closed Cup) | - | [6][10] |

| General Stability | Stable under normal conditions of use/storage | - | [10] |

| Hazardous Decomposition Products | Carbon Oxides (CO, CO₂) upon combustion | - | [10] |

Thermal Degradation Pathways and Products

The thermal degradation of this compound can proceed through several mechanisms, primarily hydrolysis and pyrolysis, depending on the conditions.

-

Hydrolysis: In the presence of water, particularly at extreme pH, the ester linkage can be cleaved to revert this compound to its constituent parts: sorbitan (and its anhydrides) and stearic acid.

-

Pyrolysis (Thermal Decomposition): In the absence of air (inert atmosphere), high temperatures cause the molecule to break down into smaller, more volatile fragments. This process involves the cleavage of the ester bond and the subsequent decomposition of the sorbitan and fatty acid moieties.

-

Oxidative Degradation: In the presence of air or oxygen, degradation can occur at lower temperatures compared to pyrolysis. This process is more complex and can lead to the formation of a wider range of oxidized byproducts.

When heated to decomposition, this compound emits acrid smoke and irritating fumes, primarily composed of carbon monoxide and carbon dioxide.[1][10] The specific organic pyrolysis products would include a complex mixture of hydrocarbons, aldehydes, ketones, and carboxylic acids derived from the breakdown of the stearic acid chain and the furan (B31954) rings of the sorbitan headgroup.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Sorbitan monostearate - Wikipedia [en.wikipedia.org]

- 3. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Sorbitan monostearate meets FCC analytical specifications 1338-41-6 [sigmaaldrich.com]

- 6. Span 60 - CD Formulation [formulationbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. redox.com [redox.com]

Spectroscopic Analysis and Characterization of Sorbitan Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) stearate (B1226849), a nonionic surfactant derived from the esterification of sorbitol and stearic acid, is a critical excipient in the pharmaceutical, cosmetic, and food industries.[1] Its function as an emulsifier, stabilizer, and dispersing agent is intimately linked to its complex chemical composition, which typically includes a mixture of mono-, di-, and triesters of stearic and palmitic acids with sorbitol anhydrides like sorbitan and isosorbide.[2] A thorough spectroscopic characterization is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of sorbitan stearate. Detailed experimental protocols, data interpretation, and quantitative analysis strategies are presented to serve as a practical resource for professionals in drug development and chemical analysis.

Introduction to this compound